Azuleno(5,6-c)furan-1(3H)-one, 4,4a,5,6,7,7a,8,9-octahydro-3,4,8-trihydroxy-6,6,8-trimethyl-
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Overview
Description
Azuleno(5,6-c)furan-1(3H)-one, 4,4a,5,6,7,7a,8,9-octahydro-3,4,8-trihydroxy-6,6,8-trimethyl- is a terpene lactone.
Azuleno(5,6-c)furan-1(3H)-one, 4,4a,5,6,7,7a,8,9-octahydro-3,4,8-trihydroxy-6,6,8-trimethyl- is a natural product found in Lactarius blennius, Lactarius pallidus, and other organisms with data available.
Scientific Research Applications
Synthesis and Chemical Stability
- Azuleno(5,6-c)furan derivatives, including the compound , have been synthesized using a tandem cycloaddition-cycloreversion strategy. These compounds are noted for their enhanced stability compared to isobenzofuran, a factor of interest in chemical research for potential applications in various fields (Payne & Wege, 2003).
Structural Characterization and Properties
- The structural properties and chemical behavior of related azuleno compounds have been explored. For example, studies have examined the formation of azulenes and their derivatives under specific conditions, providing insights into their molecular structures and potential reactivity (Lellek & Hansen, 2001).
Potential Biological Activities
- While direct studies on the specific compound are limited, research on similar azuleno compounds suggests potential biological activities. For instance, some azulene derivatives have shown anticancer and antiangiogenic properties, indicating possible therapeutic applications (Romagnoli et al., 2015).
Formation Mechanisms and Reactions
- The mechanisms underlying the formation of azulenes, including azuleno(5,6-c)furan derivatives, have been a subject of study, shedding light on their synthesis pathways and potential for forming various chemical structures (Nozoe et al., 1971).
Properties
CAS No. |
71305-94-7 |
---|---|
Molecular Formula |
C15H22O5 |
Molecular Weight |
282.33 g/mol |
IUPAC Name |
1,5,9-trihydroxy-5,7,7-trimethyl-4,5a,6,8,8a,9-hexahydro-1H-azuleno[5,6-c]furan-3-one |
InChI |
InChI=1S/C15H22O5/c1-14(2)4-7-9(6-14)15(3,19)5-8-10(11(7)16)13(18)20-12(8)17/h7,9,11,13,16,18-19H,4-6H2,1-3H3 |
InChI Key |
MWDNWQAVYQDZQI-UHFFFAOYSA-N |
SMILES |
CC1(CC2C(C1)C(CC3=C(C2O)C(OC3=O)O)(C)O)C |
Canonical SMILES |
CC1(CC2C(C1)C(CC3=C(C2O)C(OC3=O)O)(C)O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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